N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide” is a complex organic compound. It contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety . This could potentially be achieved through a reaction involving 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic moiety. The SMILES string of a similar compound, N- (4- {1,4-dioxa-8-azaspiro [4.5]decan-8-yl}phenyl)-2- (4-methylphenoxy)acetamide, is Cc4ccc (OCC (=O)Nc1ccc (cc1)N2CCC3 (CC2)OCCO3)cc4 . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 1,4-Dioxa-8-azaspiro[4.5]decane, a component of this compound, is a liquid at room temperature with a density of 1.117 g/mL at 20 °C .Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide is related to a family of compounds known for their complex spirocyclic and heterocyclic motifs, offering versatile chemical properties for pharmaceutical applications. Research by Solomons (1982) conducted a mass spectrometric study on a closely related compound, 1,4-dioxa-8-azaspiro[4.5]decane, elucidating the fragmentation patterns and providing insights into the structural characteristics of these compounds (Solomons, 1982).
Antimicrobial and Antiviral Activities
A study highlighted the synthesis and antimicrobial evaluation of spirothiazolidinone derivatives, demonstrating their potential antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This research suggests that the spirocyclic scaffold, similar in structure to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide, could be a promising basis for developing new antiviral agents (Çağla Begüm Apaydın et al., 2020).
Anticonvulsant Properties
Investigations into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have revealed significant anticonvulsant activities. While not directly studying N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide, these findings underscore the potential of spirocyclic compounds in developing treatments for seizure disorders. Some derivatives demonstrated superior efficacy and safety profiles compared to traditional anticonvulsant medications, indicating the therapeutic potential of spirocyclic structures in neurology (J. Obniska et al., 2006).
Environmental Applications
A calix[4]arene-based polymer incorporating a structure analogous to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide demonstrated high efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines from water. This suggests potential environmental applications for compounds with similar chemical frameworks, emphasizing their role in water purification and the treatment of industrial effluents (E. Akceylan et al., 2009).
properties
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-15-4-2-3-14(13-15)16(20)18-7-12-26(21,22)19-8-5-17(6-9-19)24-10-11-25-17/h2-4,13H,5-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVVXUECVLSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.